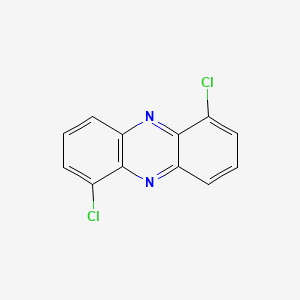

1,6-Dichlorophenazine

Description

Structure

3D Structure

Properties

CAS No. |

13398-81-7 |

|---|---|

Molecular Formula |

C12H6Cl2N2 |

Molecular Weight |

249.09 g/mol |

IUPAC Name |

1,6-dichlorophenazine |

InChI |

InChI=1S/C12H6Cl2N2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H |

InChI Key |

ODSJIHKCGKVWTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C3C=CC=C(C3=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Dichlorophenazine and Its Key Precursors/derivatives

Classical and Contemporary Approaches to Phenazine (B1670421) Core Synthesis

The construction of the phenazine scaffold has been a subject of study for over a century, leading to a variety of synthetic strategies. These range from classical condensation reactions to more recently developed modular approaches. The primary methods include the Wohl-Aue reaction, the Holliman synthesis, the Bamberger–Ham reaction, and the condensation of ortho-phenylenediamines with ortho-quinones. researchgate.net

The Wohl-Aue reaction, first reported in the early 20th century, remains a fundamental method for phenazine synthesis. It is particularly noted for its utility in creating unsymmetrically substituted phenazines from readily available starting materials. researchgate.netnih.gov A 1951 study specifically reports the synthesis of 1,6-dichlorophenazine and 1,6-dimethoxyphenazine (B18872) using this reaction. acs.org

The core of the Wohl-Aue reaction is the base-promoted condensation of an aromatic nitro compound with an aniline (B41778). nih.gov This reaction allows for the modular construction of the phenazine skeleton, where substitutions on both the nitroarene and aniline components can be varied to produce a diverse range of derivatives. nih.govresearchgate.net For instance, to access various halogenated phenazines, researchers have successfully condensed substituted anilines with nitroarenes like 2-nitroanisole (B33030). nih.govnih.gov The reaction proceeds through a series of complex intermediates, ultimately leading to the cyclization and aromatization that forms the final phenazine ring system.

Despite its utility, the Wohl-Aue reaction is often plagued by low yields and the formation of side products. nih.gov Research into the synthesis of a library of halogenated phenazines found that the condensation step itself yielded products in a range of 2-22%. nih.govresearchgate.net Specifically, reactions involving 2-nitroanisole with various anilines gave an average yield of 6%, while condensations with 4-methyl-2-nitroanisole (B94649) resulted in a slightly better average yield of 9%. researchgate.net

One known challenge is the potential for unproductive side reactions, such as bond formation between the aniline nitrogen and an alternative position on the nitroarene, for example, the 4-position of 2-nitroanisole. nih.govresearchgate.net Despite these low yields, the reaction can be performed on a scale sufficient to produce hundreds of milligrams of the desired phenazine, which can then be carried forward in a synthetic sequence. nih.gov Subsequent steps, such as demethylation or bromination, often proceed with much higher efficiency. researchgate.net

Table 1: Example Yields in a Multi-Step Halogenated Phenazine Synthesis via Wohl-Aue This table presents data from a modular synthesis of various halogenated phenazines, where the initial Wohl-Aue reaction is one step in a longer sequence.

| Reaction Step | Reagents | Average Yield | Number of Examples |

| Wohl-Aue Condensation | 2-nitroanisole and anilines | 6% | 9 |

| Wohl-Aue Condensation | 4-methyl-2-nitroanisole and anilines | 9% | 11 |

| Demethylation | Boron tribromide (BBr₃) | 88% (33-100% range) | 20 |

| Bromination | N-bromosuccinimide (NBS) | 71% (39-99% range) | 11 |

| Data sourced from Scientific Reports (2017). researchgate.net |

Another classical route to the phenazine core is the Holliman synthesis. This method involves the base-induced cyclization of ortho-nitrodiphenylamines. researchgate.net The reaction is named after F. G. Holliman, whose work contributed to the understanding of phenazine chemistry. rsc.org This intramolecular condensation provides a direct pathway to the phenazine scaffold, assuming the appropriately substituted ortho-nitrodiphenylamine precursor is accessible.

The Bamberger–Ham reaction is also recognized as a classical method for constructing the phenazine nucleus. researchgate.net This reaction typically involves the reaction of N-phenylhydroxylamines with anilines in the presence of a strong acid. The mechanism is complex and involves rearrangement and condensation steps to form the final tricyclic structure.

A widely used and generally efficient method for phenazine synthesis is the condensation of an ortho-phenylenediamine with an ortho-quinone. researchgate.net This reaction is a straightforward approach to forming the central pyrazine (B50134) ring of the phenazine system. The reaction involves the formation of two new carbon-nitrogen bonds, followed by oxidation to yield the aromatic phenazine. nih.gov This strategy has been employed as an entry point for creating various phenazine derivatives. nih.gov The reaction can be influenced by various factors, and studies have explored different conditions and catalysts to promote the condensation. For example, the formation of phenazines has been observed in the browning reactions of o-quinones. csic.es

Palladium-Catalyzed Cyclization of 2-Amino-2'-bromophenylenediamines

The synthesis of the phenazine core structure can be envisioned through an intramolecular palladium-catalyzed C-N bond formation. While a specific documented procedure for the cyclization of 2-amino-2'-bromophenylenediamines to directly yield a dihydrophenazine precursor to this compound is not extensively reported in the surveyed literature, the principles of the Buchwald-Hartwig amination provide a strong basis for this transformation. nih.govwikipedia.orgbioscientifica.comsynarchive.comacs.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govsynarchive.com In this proposed synthetic step, the palladium catalyst would facilitate the intramolecular coupling between the amino group and the aryl bromide of a suitably substituted 2-amino-2'-bromophenylenediamine. This reaction typically employs a palladium precursor, such as Pd(dba)₂ or Pd(OAc)₂, in combination with a phosphine (B1218219) ligand. The choice of ligand is critical and often requires empirical optimization. A variety of phosphine ligands have been developed for Buchwald-Hartwig amination, including sterically hindered biaryl phosphines like XPhos, which have shown broad applicability. bioscientifica.com The reaction is carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu), in an inert solvent like toluene (B28343) or dioxane.

Table 1: Proposed Reaction Conditions for Palladium-Catalyzed Cyclization

| Parameter | Proposed Condition |

| Substrate | Substituted 2-amino-2'-bromophenylenediamine |

| Catalyst | Pd(dba)₂ or Pd(OAc)₂ |

| Ligand | XPhos or other biaryl phosphine |

| Base | NaOtBu |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

Subsequent oxidation of the resulting dihydrophenazine would yield the aromatic phenazine scaffold.

Targeted Synthesis of this compound

Direct Synthetic Routes to this compound

Direct and high-yielding synthetic routes specifically for this compound are not prominently detailed in the available scientific literature. General methods for phenazine synthesis, such as the Wohl-Aue reaction or the reaction of catechols with o-phenylenediamines, could potentially be adapted. However, achieving the specific 1,6-dichloro substitution pattern would necessitate the use of appropriately substituted precursors.

An alternative approach involves the direct chlorination of the parent phenazine molecule. However, this method often leads to a mixture of chlorinated isomers, making the isolation of the desired this compound challenging.

Preparation of this compound as a Model Compound for Iodinin (B1496461) Structure Elucidation

Derivatization Strategies Utilizing this compound

Palladium-Mediated Amination for 1,6-Diaminophenazine (B101058) Synthesis

This compound serves as a valuable precursor for the synthesis of other 1,6-disubstituted phenazine derivatives. A key transformation is the conversion to 1,6-diaminophenazine. This can be effectively achieved through a palladium-catalyzed amination reaction, again employing the principles of the Buchwald-Hartwig amination. nih.govwikipedia.orgbioscientifica.comsynarchive.comacs.org

In this reaction, this compound is coupled with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a palladium catalyst and a suitable ligand. The reaction conditions are similar to those described for the intramolecular cyclization. The choice of amine source is critical; for the synthesis of the primary diamine, an ammonia equivalent like benzophenone (B1666685) imine followed by hydrolysis, or the use of a specialized catalyst system that can directly couple ammonia, might be necessary. nih.gov

Table 2: Representative Conditions for Palladium-Mediated Amination

| Parameter | Condition |

| Substrate | This compound |

| Amine Source | Ammonia equivalent (e.g., Benzophenone imine) or direct ammonia coupling |

| Catalyst | Pd₂(dba)₃ |

| Ligand | SPhos wikipedia.org |

| Base | K₃PO₄ wikipedia.org |

| Solvent | 1,4-Dioxane wikipedia.org |

| Temperature | 100 °C wikipedia.org |

The successful synthesis of 1,6-diaminophenazine opens avenues for further functionalization and the development of novel phenazine-based compounds with potential applications in materials science and medicinal chemistry.

Synthesis of Planar Chiral Phenazinophanes

Planar chiral phenazinophanes are macrocyclic compounds containing a phenazine unit, where the bridging of non-adjacent positions on the phenazine ring introduces planar chirality. The synthesis of these molecules is of significant interest due to their potential applications in areas such as asymmetric catalysis and host-guest chemistry.

The synthesis of planar chiral phenazinophanes with ether-linked bridges can be achieved starting from 1,6-dihydroxyphenazine. nih.gov This method involves the reaction of 1,6-dihydroxyphenazine with various diiodoalkanes in the presence of a base. The Williamson ether synthesis conditions facilitate the formation of the macrocyclic structure. For instance, the reaction of 1,6-dihydroxyphenazine with 1,10-diiododecane, 1,11-diiodo-3,6,9-trioxaundecane, or (R,R)-(−)-1,2-bis(3-iodopropoxy)cyclohexane yields the corresponding planar chiral phenazinophanes. nih.gov The molecular structures of these ether-linked phenazinophanes have been confirmed by X-ray crystallography. nih.gov

Table 1: Synthesis of Ether-Linked Phenazinophanes from 1,6-Dihydroxyphenazine

| Bridging Reagent | Resulting Phenazinophane |

| 1,10-Diiododecane | Phenazinophane with a C10 alkyl ether bridge |

| 1,11-Diiodo-3,6,9-trioxaundecane | Phenazinophane with a trioxa-undecane ether bridge |

| (R,R)-(−)-1,2-Bis(3-iodopropoxy)cyclohexane | Phenazinophane with a chiral cyclohexane-derived ether bridge |

This table summarizes the reactants used to create different ether-linked phenazinophanes.

Phenazinophanes with amide-linked bridges can be synthesized from 1,6-bis(alkylamino)phenazines. The synthesis starts with the palladium-mediated amination of this compound to produce substituted 1,6-diaminophenazines. nih.gov These diamino derivatives are then acylated, followed by reduction. The resulting 1,6-bis(alkylamino)phenazines are subsequently reacted with a diacyl chloride, such as sebacoyl chloride, to form the planar chiral phenazinophanes containing amide-linked bridges. nih.gov

Table 2: Synthesis of Amide-Linked Phenazinophanes

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | Alkylamine, Palladium catalyst | Substituted 1,6-Diaminophenazine | Planar chiral phenazinophane with amide-linked bridge |

| Substituted 1,6-Diaminophenazine | Acylating agent, Reducing agent | 1,6-Bis(alkylamino)phenazine | |

| 1,6-Bis(alkylamino)phenazine | Sebacoyl chloride |

This table outlines the multi-step synthesis of amide-linked phenazinophanes starting from this compound.

Preparation of Modified Iodinin Analogues

Iodinin, which is 1,6-dihydroxyphenazine-5,10-dioxide, serves as a scaffold for the synthesis of various modified analogues. These modifications are aimed at altering the physicochemical and biological properties of the parent compound. Ester and carbamate (B1207046) analogues of iodinin have been prepared through straightforward synthetic routes. nih.gov

For example, ester analogues can be synthesized by reacting iodinin with acylating agents like pivaloyl chloride or valeric anhydride (B1165640) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Similarly, carbonate analogues can be produced by reacting iodinin with chloroformates, for instance, ethyl chloroformate. nih.gov The synthesis of carbamate analogues is also possible by reacting iodinin with carbamoyl (B1232498) chlorides in the presence of a suitable base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov These reactions typically aim for mono-functionalization of the iodinin core, and the yields can be modest. nih.gov

Table 3: Synthesis of Modified Iodinin Analogues

| Analogue Type | Reagents | Catalyst/Base |

| Ester | Pivaloyl chloride or Valeric anhydride | DMAP |

| Carbonate | Ethyl chloroformate | DMAP |

| Carbamate | Carbamoyl chloride | DABCO |

This table details the reagents and catalysts used for the synthesis of different iodinin analogues.

General Strategies for Introducing Hydroxyl Groups into Phenazine Rings

The introduction of hydroxyl groups into the phenazine ring is a key strategy for modifying the electronic and electrochemical properties of these compounds. researchgate.netrsc.org A common method for synthesizing hydroxyphenazines involves the condensation of a substituted o-phenylenediamine (B120857) with a functionalized quinone. researchgate.net

For instance, 2-hydroxyphenazine (B1496473) can be synthesized by the reaction of 1,2-phenylenediamine with benzoquinone in an anhydrous alcohol solution at low temperatures. researchgate.net Similarly, 1,2-dihydroxyphenazine can be prepared by the condensation of 1,2-phenylenediamine with 2,5-dihydroxy-1,4-benzoquinone (B104904) in an aqueous solution under a nitrogen atmosphere at elevated temperatures. researchgate.net The introduction of hydroxyl groups has been shown to lower the redox potential of the phenazine core by as much as 0.4 V. researchgate.netrsc.org

Exploiting Buchwald-Hartwig Condensation for Diverse Halogenated Phenazine Scaffolds

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of diverse halogenated phenazine scaffolds. wikipedia.orgnih.govrug.nllibretexts.org This reaction allows for the formation of carbon-nitrogen bonds by coupling amines with aryl halides, such as this compound. nih.govwikipedia.org This methodology has significantly expanded the scope of accessible phenazine derivatives, offering a more facile and versatile alternative to traditional methods like nucleophilic aromatic substitution. wikipedia.org

The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. nih.govlibretexts.org The choice of ligand is crucial for the efficiency of the coupling and can be tailored to the specific substrates. For instance, sterically hindered biaryl phosphine ligands like XPhos have shown high activity in these couplings. nih.gov The Buchwald-Hartwig amination has been successfully used for the palladium-mediated amination of this compound to prepare substituted 1,6-diaminophenazines, which are precursors to amide-linked phenazinophanes. nih.gov Furthermore, a refined synthetic approach for halogenated phenazine analogues utilizes a Buchwald-Hartwig cross-coupling followed by a reductive cyclization, demonstrating the utility of this reaction in generating complex phenazine structures.

Under conditions similar to amination, the Buchwald-Hartwig coupling can also be used to form carbon-oxygen bonds, allowing for the synthesis of aryl ethers from aryl halides and alcohols. wikipedia.org This provides a convenient route to further diversify the functionalization of halogenated phenazine scaffolds.

Chemical Reactivity and Transformation Studies of 1,6 Dichlorophenazine

Redox Chemistry of Phenazine (B1670421) Systems

The phenazine ring system is renowned for its ability to undergo reversible redox reactions, a characteristic that is central to the biological and electrochemical applications of its derivatives. The presence of chlorine substituents on the phenazine core in 1,6-dichlorophenazine is expected to influence these redox properties significantly.

Electrochemical Reduction Pathways and Radical Anion Generation

The electrochemical reduction of phenazine and its derivatives typically proceeds through a two-step, one-electron transfer process. The initial reduction generates a radical anion, which can then undergo a second reduction to form a dianion. The stability and accessibility of these reduced species are highly dependent on the nature and position of the substituents on the aromatic rings.

While specific electrochemical data for this compound is not extensively documented in readily available literature, the general mechanism for phenazine reduction provides a framework for understanding its likely behavior. The electron-withdrawing chloro groups are anticipated to increase the reduction potential of the phenazine core, making it more susceptible to reduction compared to the parent phenazine molecule.

The generation of radical anions from aromatic hydrocarbons is a key step in various chemical processes. These radical anions are typically formed by an electron transfer from an alkali metal or via electrochemical means. The stability of these radical anions in solution is crucial for their subsequent reactions. In the context of phenazine, the radical anion is a key intermediate in its redox cycling.

Oxidation Reactions and Formation of N-Oxide Derivatives

The nitrogen atoms in the phenazine ring can be oxidized to form N-oxides. This transformation can occur at one or both nitrogen atoms, leading to the formation of mono-N-oxides or di-N-oxides. The oxidation of phenazines to their N-oxide derivatives can be achieved using various oxidizing agents, such as peroxy acids.

The biosynthesis of phenazine N-oxides is also a subject of significant research. In some microorganisms, flavin-containing monooxygenases are responsible for the N-oxidation of phenazine compounds. For instance, the enzyme LaPhzNO1 from Lysobacter antibioticus has been shown to catalyze the N-oxidation of phenazine-1,6-dicarboxylic acid. acs.org While direct studies on the N-oxidation of this compound are not prevalent, it is expected to undergo similar transformations. The synthesis of phenazine-5,10-dioxides has been reported through various chemical methods.

Investigations into Redox Cycling Mechanisms

Phenazines are known to act as electron shuttles in biological systems, a process that involves redox cycling. In this mechanism, the phenazine is reduced by an electron donor and subsequently re-oxidized by an electron acceptor, effectively transferring electrons between the two. This process is crucial for various microbial metabolic activities, including iron reduction and anaerobic survival.

The redox cycling of phenazines is facilitated by their ability to exist in multiple stable oxidation states. The cycling between the oxidized, radical anion, and fully reduced states allows for efficient electron transfer. The redox potential of the specific phenazine derivative determines the thermodynamic feasibility of these electron transfer reactions with different biological or chemical partners. For instance, phenazines with lower reduction potentials are more effective at reducing certain substrates. The redox-active nature of phenazines allows them to participate in complex biological electron transport chains.

Nucleophilic Substitution Reactions at Chlorine Centers

The chlorine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the phenazine ring, further enhanced by the presence of the nitrogen atoms, facilitates the attack of nucleophiles and the subsequent displacement of the chloride ions.

Amination Reactions

The displacement of chlorine atoms by amino groups is a well-established method for the synthesis of aminophenazine derivatives. These reactions are typically carried out by heating the chlorophenazine with an amine, often in the presence of a base.

Studies on related dichloro-N-heterocycles, such as 4,6-dichloropyrimidine (B16783) and 2,6-dichloropyrazine, have demonstrated that mono- and di-amination can be achieved. The introduction of the first amino group can deactivate the ring towards further substitution, sometimes necessitating the use of catalysts like palladium complexes for the second amination. While specific conditions for the amination of this compound are not extensively detailed, the general principles of SNAr on chloro-aza-aromatic compounds are applicable. The reaction of this compound with various amines would be expected to yield a range of mono- and di-substituted aminophenazines, depending on the reaction conditions and the nucleophilicity of the amine.

Thiolation Reactions

Similar to amination, the chlorine atoms of this compound can be displaced by thiol-containing nucleophiles to form thiophenazine derivatives. These reactions typically proceed via a nucleophilic aromatic substitution mechanism. The reactivity of chloroazines with sulfur nucleophiles like bisulfide (HS⁻) and polysulfides (Sₙ²⁻) has been studied, revealing that polysulfides are significantly more reactive. nih.gov

These reactions lead to the substitution of the halogen with a sulfur-containing group. The rate and efficiency of these thiolation reactions are influenced by the nature of the chloroazine and the sulfur nucleophile. For instance, the presence of electron-withdrawing groups on the aromatic ring generally enhances the reactivity towards nucleophilic attack. Therefore, this compound is expected to be a reactive substrate for thiolation reactions.

Exploration of Other Nucleophilic Displacements

The reactivity of this compound towards nucleophiles is largely dictated by the electron-withdrawing nature of the phenazine ring system and the chloro substituents, which activate the aromatic core for nucleophilic aromatic substitution (SNAr). While specific studies on this compound are limited, the reactivity can be inferred from the behavior of analogous halogenated aromatic and heteroaromatic compounds. libretexts.orglibretexts.orgnih.gov The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The rate of these reactions is significantly influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aromatic ring. nih.gov

The chlorine atoms at the 1 and 6 positions are susceptible to displacement by a variety of nucleophiles. Strong nucleophiles such as alkoxides, thiolates, and amines are expected to react with this compound to yield the corresponding mono- or di-substituted products. The regioselectivity of the substitution (i.e., whether the first substitution occurs at the 1- or 6-position) would be influenced by the electronic environment and steric factors.

| Nucleophile | Expected Product(s) | Reaction Conditions |

| Methoxide (CH₃O⁻) | 1-Chloro-6-methoxyphenazine, 1,6-Dimethoxyphenazine (B18872) | Basic conditions, e.g., NaOCH₃ in Methanol |

| Thiophenoxide (C₆H₅S⁻) | 1-Chloro-6-(phenylthio)phenazine, 1,6-Bis(phenylthio)phenazine | Aprotic solvent, e.g., DMF or DMSO |

| Ammonia (B1221849) (NH₃) | 1-Amino-6-chlorophenazine, 1,6-Diaminophenazine (B101058) | High pressure and temperature or catalyst |

| Hydrazine (N₂H₄) | 1-Chloro-6-hydrazinylphenazine, 1,6-Dihydrazinylphenazine | Alcoholic solvent |

This table presents expected nucleophilic substitution reactions based on the general reactivity of chloro-aromatic compounds.

The synthesis of various substituted phenazines often involves the displacement of a leaving group on the phenazine core. For instance, the synthesis of halogenated phenazine analogues with potent antibacterial activity has been achieved through modular synthetic routes that likely involve nucleophilic substitution as a key step. nih.gov

Hydrolysis and Decomposition Pathways under Controlled Conditions

The stability of this compound is a critical factor in its potential applications. Hydrolysis and decomposition pathways can be influenced by factors such as pH, temperature, and exposure to light.

The decomposition of phenazine derivatives can be initiated by various factors, including enzymatic action and photochemical processes. nih.gov For instance, certain bacteria are known to metabolize and degrade phenazines. nih.gov Photochemical decomposition is also a known degradation pathway for some phenazine-related structures.

Phenazine and its derivatives are redox-active molecules that can undergo electrochemical transformations. Under electrochemical stress, tautomerization and hydrogen rearrangement can occur. A notable example is the keto-enol tautomerism observed in phenazine-2,3-diol derivatives. rsc.orgrsc.org This process involves an excited-state intermolecular proton transfer, leading to a shift between the enol and keto forms. rsc.orgrsc.org While this has been studied in hydroxylated phenazines, similar tautomeric phenomena could potentially be induced in this compound under specific electrochemical conditions, particularly if it undergoes reactions that introduce hydroxyl or amino groups.

The electrochemical behavior of phenazine derivatives is often studied using cyclic voltammetry. This technique can provide insights into the redox potentials and the stability of the generated radical ions and dianions. The specific redox potentials are influenced by the nature and position of the substituents on the phenazine core.

Enhancing the stability of halogenated phenazines is crucial for their development as therapeutic agents. One common strategy is the formation of prodrugs. For example, polyethylene (B3416737) glycol (PEG) carbonate derivatives of halogenated phenazines have been synthesized to improve water solubility and stability. nih.gov These prodrugs are designed to release the active phenazine compound under specific physiological conditions, for instance, through enzymatic cleavage by bacterial esterases. nih.gov

Another approach to enhance stability is to modify the substituents on the phenazine ring. The introduction of certain functional groups can modulate the electronic properties and steric environment of the molecule, thereby influencing its susceptibility to degradation. For example, the stability of halogenated phenazine prodrugs has been shown to be dependent on the nature and position of the substituents. nih.gov

| Modification Strategy | Rationale | Example |

| Prodrug Formation (e.g., PEG-carbonate) | Improve solubility, protect from degradation, targeted release | PEG-carbonate of a halogenated phenazine |

| Substitution Modification | Modulate electronic and steric properties to reduce reactivity | Introduction of different functional groups at various positions |

This table outlines general strategies for enhancing the stability of halogenated phenazines.

Catalyst-Mediated Transformations

Catalysts can be employed to facilitate a variety of transformations on the this compound scaffold, including hydrogenation, acylation, and benzoylation.

The catalytic hydrogenation of the phenazine core is a method to produce dihydrophenazine, tetrahydrophenazine, and ultimately octahydrophenazine derivatives. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. khanacademy.orgyoutube.com The hydrogenation is a syn-addition, meaning that the hydrogen atoms add to the same face of the molecule. youtube.com

For this compound, catalytic hydrogenation would likely lead to the reduction of the phenazine ring system. However, the chloro substituents may also be susceptible to hydrogenolysis (cleavage of the C-Cl bond and replacement with a C-H bond), depending on the catalyst and reaction conditions. Selective hydrogenation conditions would be required to favor the reduction of the heterocyclic rings over the dehalogenation.

Acylation and benzoylation are important reactions for the functionalization of aromatic compounds. While direct Friedel-Crafts acylation or benzoylation of the electron-deficient phenazine ring is challenging, these reactions can be performed on activated derivatives or under specific catalytic conditions. For instance, copper(II) oxide has been shown to be an efficient catalyst for the chemoselective acylation and benzoylation of alcohols, phenols, and amines under solvent-free conditions. tsijournals.com If this compound were first converted to an amino or hydroxy derivative via nucleophilic substitution, these functional groups could then be readily acylated or benzoylated.

The Schotten-Baumann reaction is a common method for the benzoylation of amines and phenols using benzoyl chloride in the presence of a base. rsc.org This would be a suitable method for the benzoylation of any amino- or hydroxy-substituted derivatives of this compound.

| Reaction | Reagents and Conditions | Expected Product with a Hypothetical Amino-Phenazine Derivative |

| Acylation | Acetyl chloride, CuO catalyst, room temp. | N-acetylated phenazine derivative |

| Benzoylation | Benzoyl chloride, aq. NaOH (Schotten-Baumann) | N-benzoylated phenazine derivative |

This table illustrates potential acylation and benzoylation reactions on a functionalized this compound derivative.

Methylation Reactions

Currently, there is a notable lack of specific research findings in publicly available scientific literature detailing the methylation reactions of this compound. General principles of chemical methylation involve the transfer of a methyl group from a donor to a substrate. In the context of heterocyclic compounds like phenazines, methylation can potentially occur at the nitrogen atoms of the phenazine ring system. This process would involve the use of a methylating agent, such as methyl iodide or dimethyl sulfate, and would likely result in the formation of quaternary ammonium (B1175870) salts.

The reactivity of the phenazine nucleus is influenced by the electron-withdrawing nature of the chlorine substituents. These substituents decrease the electron density of the aromatic system, which could affect the nucleophilicity of the nitrogen atoms. However, without specific experimental data, any discussion on the precise conditions, yields, and products of the methylation of this compound remains speculative. Further empirical studies are required to elucidate the specific outcomes of such reactions.

Table 1: Potential Methylation Products of this compound

| Reactant | Methylating Agent | Potential Product(s) | Notes |

| This compound | Methyl Iodide (CH₃I) | 1,6-Dichloro-5-methylphenazin-5-ium iodide | Product of N-methylation at one of the nitrogen atoms. |

| This compound | Dimethyl Sulfate ((CH₃)₂SO₄) | 1,6-Dichloro-5,10-dimethylphenazinediium bis(methylsulfate) | Product of N,N'-dimethylation at both nitrogen atoms. |

This table is illustrative and based on general chemical principles, not on published experimental results for this compound.

Nitrosation and Nitration Studies

Similar to methylation, there is a significant gap in the documented scientific literature regarding the specific nitrosation and nitration studies of this compound. Nitration is a classic electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto an aromatic ring. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.

The phenazine ring system is generally deactivated towards electrophilic substitution due to the presence of the electronegative nitrogen atoms. The two chlorine atoms in this compound further deactivate the ring by their electron-withdrawing inductive effect. This deactivation would make nitration reactions challenging, likely requiring harsh reaction conditions. The position of nitration would be directed by the existing substituents.

Nitrosation involves the introduction of a nitroso group (-NO) and is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). For aromatic compounds, this reaction is generally facile only for highly activated rings, such as phenols and anilines. Given the electron-deficient nature of the this compound ring system, direct C-nitrosation is considered highly unlikely under standard conditions.

Table 2: Predicted Reactivity of this compound towards Nitration

| Reaction | Reagents | Predicted Outcome | Rationale |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Low to no reactivity. If reaction occurs, it would require forcing conditions. | The phenazine ring is deactivated by the nitrogen atoms and further deactivated by the two electron-withdrawing chlorine atoms. |

This table represents a predictive analysis based on established principles of electrophilic aromatic substitution and the known electronic effects of substituents.

Further experimental investigation is essential to fully characterize the reactivity of this compound towards methylation, nitrosation, and nitration, and to isolate and identify the resulting products.

Structural Characterization and Spectroscopic Analysis of 1,6 Dichlorophenazine and Its Derivatives

X-ray Crystallography for Molecular Structure Elucidation

X-ray diffraction (XRD) is a powerful method used to determine the precise arrangement of atoms within a crystal. azooptics.com This technique is crucial for confirming the molecular geometry, bond lengths, and bond angles of phenazine (B1670421) compounds. For new pharmaceutical ingredients and complex organic molecules, XRD data is often essential for regulatory purposes and for understanding structure-function relationships. azooptics.com

While specific crystallographic data for 1,6-Dichlorophenazine is not extensively detailed in the public domain, the principles of X-ray crystallography are fundamental to characterizing complex derivatives like phenazinophanes. Phenazinophanes are macrocyclic compounds containing a phenazine unit, and their unique three-dimensional structures can lead to planar chirality.

X-ray crystallography would be the definitive method to:

Determine the precise bond lengths and angles, revealing any strain imposed by the macrocyclic structure.

Elucidate the stereochemistry, including the absolute configuration of planar chiral centers.

The structural solution would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides the information needed to build a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. researchgate.net

The analysis of a crystal structure extends beyond the individual molecule to reveal how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of intermolecular forces. For this compound and its derivatives, key interactions would likely include:

π-π Stacking: The planar, aromatic phenazine core is prone to stacking interactions, where the electron-rich π-systems of adjacent molecules align. The distance and geometry of this stacking would be precisely measured.

Halogen Bonding: The chlorine atoms on the phenazine ring can act as halogen bond donors, interacting with Lewis basic sites (such as the nitrogen atoms of a neighboring phenazine) on adjacent molecules.

C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups and either the ring nitrogens or chlorine atoms of neighboring molecules can play a significant role in stabilizing the crystal lattice.

Understanding these interactions is critical as they influence material properties such as melting point, solubility, and polymorphism. Different packing arrangements (polymorphs) can have different physical properties and stabilities. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for confirming the identity and structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the six aromatic protons remaining on the phenazine core. The 1,6-substitution pattern creates a specific symmetry in the molecule, which simplifies the spectrum compared to an unsymmetrical derivative.

The protons can be divided into three sets based on their chemical environment:

H-2 and H-7: These protons are ortho to a chlorine atom and meta to a nitrogen atom.

H-3 and H-8: These protons are meta to a chlorine atom and meta to a nitrogen atom.

H-4 and H-9: These protons are para to a chlorine atom and ortho to a nitrogen atom.

Due to the molecule's symmetry, H-2 is equivalent to H-7, H-3 is equivalent to H-8, and H-4 is equivalent to H-9. This results in three distinct signals in the aromatic region of the spectrum (typically δ 7.5-8.5 ppm). The substitution pattern dictates the splitting (multiplicity) of these signals due to spin-spin coupling with adjacent protons. chemicalbook.commnstate.edu For example, H-4 would be coupled to H-3, appearing as a doublet, while H-3 would be coupled to both H-2 and H-4, likely appearing as a doublet of doublets.

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-4, H-9 | ~8.2 - 8.4 | Doublet (d) | ~9.0 Hz |

| H-2, H-7 | ~7.8 - 8.0 | Doublet (d) | ~2.5 Hz |

| H-3, H-8 | ~7.6 - 7.8 | Doublet of Doublets (dd) | ~9.0, 2.5 Hz |

Note: Predicted values are estimates based on the parent phenazine and known substituent effects. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals would be expected for the twelve carbon atoms due to the molecule's symmetry.

The key features of the spectrum would be:

Carbons bonded to chlorine (C-1, C-6): These are known as ipso-carbons. The strong electronegativity of chlorine typically causes a significant downfield shift for these carbons.

Carbons adjacent to the nitrogen atoms (C-4a, C-5a, C-10a, C-9a): These quaternary carbons are highly deshielded due to the direct attachment to the electronegative nitrogen and are found at the downfield end of the aromatic region. acs.org

Protonated carbons (C-2, C-3, C-4, C-7, C-8, C-9): The chemical shifts of these carbons are influenced by their position relative to the chlorine and nitrogen atoms. researchgate.net

The assignment of each carbon signal can be definitively confirmed using advanced NMR techniques.

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) | Notes |

| C-4a, C-10a | ~143 - 145 | Quaternary, adjacent to N |

| C-5a, C-9a | ~142 - 144 | Quaternary, adjacent to N |

| C-1, C-6 | ~133 - 135 | Quaternary, bonded to Cl |

| C-3, C-8 | ~130 - 132 | Tertiary (CH) |

| C-4, C-9 | ~129 - 131 | Tertiary (CH) |

| C-2, C-7 | ~128 - 130 | Tertiary (CH) |

Note: Predicted values are estimates based on the parent phenazine and known substituent effects. Quaternary carbons are typically weaker in intensity.

For complex derivatives such as phenazinophanes, one-dimensional NMR spectra are often insufficient for a complete structural assignment. Two-dimensional (2D) NMR techniques are employed to establish connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton network within the aromatic rings and confirm the assignment of adjacent protons (e.g., H-2, H-3, and H-4).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary carbons (like C-1, C-4a, C-5a) by correlating them to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For conformationally flexible molecules like phenazinophanes, NOESY is used to identify protons that are close to each other in space, even if they are not directly connected through bonds. This provides critical information about the molecule's three-dimensional shape and conformation in solution.

Together, these advanced techniques provide a comprehensive and unambiguous picture of the molecular structure, conformation, and stereochemistry of this compound and its complex derivatives.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods measure the energies of molecular vibrations (stretching, bending, and twisting) and provide a unique "fingerprint" of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, IR spectroscopy is crucial for identifying its key functional groups and characterizing the nature of its chemical bonds. The technique is particularly sensitive to polar bonds, making it ideal for observing vibrations involving the nitrogen and chlorine atoms.

Key vibrational modes expected in the IR spectrum of this compound include:

C-Cl Stretching: The carbon-chlorine stretching vibrations are a hallmark of chlorinated aromatic compounds. These typically appear in the fingerprint region of the spectrum.

Aromatic C=C and C=N Stretching: The phenazine core contains both C=C bonds within the benzene (B151609) rings and C=N bonds in the central pyrazine (B50134) ring. These stretching vibrations occur at characteristic frequencies.

Aromatic C-H Stretching and Bending: Vibrations associated with the C-H bonds on the aromatic rings provide further structural confirmation. Out-of-plane C-H bending can be particularly informative about the substitution pattern.

While specific experimental IR data for this compound is not widely published, analysis of related chlorinated compounds provides insight into the expected spectral regions. For instance, studies on chlorinated paraffins and other chlorinated hydrocarbons show characteristic C-Cl vibrations that are sensitive to the local molecular environment. nih.govresearchgate.net The analysis of 2,6-dichlorobenzyl alcohol also highlights the expected regions for phenyl ring stretching modes. mhlw.go.jp In one study, the C-Cl stretching region of poly(vinyl chloride) was shown to be sensitive to the conformation of the C-Cl bond. nih.gov

Table 1: Expected Infrared (IR) Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Illustrative Example and Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3,6-dichloropyridazine: ~3067 | sielc.com |

| Aromatic C=C and C=N Stretch | 1620 - 1400 | 2,6-dichlorobenzyl alcohol: 1571, 1557, 1429 | mhlw.go.jp |

| C-Cl Stretch | 800 - 600 | Lidocaine (B1675312) degradation to 2,6-dimethylaniline (B139824) shows changes in ring modes upon functional group loss, with a key peak at 617 disappearing. | mdpi.com |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | p-Dichlorobenzene: Multiple bands in this region confirm substitution pattern. | nist.gov |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. mdpi.com It relies on the change in polarizability of a molecule's electron cloud during vibration. Non-polar bonds, which are often weak in IR spectra, can produce strong signals in Raman spectra. For this compound, the symmetric vibrations of the aromatic rings are expected to be particularly Raman active. thermofisher.com

The Raman spectrum provides a distinct molecular fingerprint, enabling identification and structural analysis. nih.gov Key features for this compound would include:

Ring Breathing Modes: The symmetric expansion and contraction of the aromatic rings produce very strong and characteristic Raman peaks.

C-Cl Symmetric Stretch: The symmetric stretching of the two C-Cl bonds would be a prominent feature.

Skeletal Deformations: In-plane and out-of-plane deformations of the entire phenazine skeleton can be observed at lower frequencies.

In a study on chlorinated paraffins, two new Raman peaks emerged upon chlorination at 610–618 cm⁻¹ and 668–690 cm⁻¹, corresponding to different conformations of the C-Cl bond. nih.gov The ratio of these peaks was found to correlate with the degree of chlorination, demonstrating Raman's utility in quantifying halogenation. nih.gov Similarly, in a study monitoring drug degradation, changes in the ring breathing mode of lidocaine were observed as it degraded to 2,6-dimethylaniline. mdpi.com

Table 2: Expected Raman Spectroscopic Peaks for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Illustrative Example and Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3,6-dichloropyridazine: 3116, 3067 | sielc.com |

| Aromatic Ring Breathing/Stretching | 1600 - 1000 | Epinephrine: 1599 (aromatic C=C), 777 (ring breathing) | mdpi.com |

| C-Cl Symmetric Stretch | 750 - 550 | Chlorinated Paraffins: 610-618 and 668-690 (conformational dependence) | nih.gov |

| Skeletal Deformations | < 600 | Cytochrome C: Disulfide bond observed at 505 | nih.gov |

Resonance Raman Spectroscopy for Electronic Transition Interpretation

Resonance Raman (RR) spectroscopy is a powerful variant where the excitation laser wavelength is chosen to overlap with an electronic absorption band of the molecule. lbt-scientific.comstfc.ac.uk This results in a selective enhancement (by factors of 10³ to 10⁶) of the vibrational modes that are coupled to that specific electronic transition. lbt-scientific.com

For this compound, applying RR spectroscopy would allow for a detailed assignment of its UV-Vis absorption bands. By tuning the laser across an absorption profile, one can observe which vibrational modes are enhanced. This provides direct evidence of the structural changes that occur in the molecule upon electronic excitation. For example, if a π→π* transition in the phenazine ring is excited, the vibrations associated with the aromatic skeleton (e.g., C=C and C=N stretching) would be significantly enhanced. This technique is invaluable for correlating electronic structure with vibrational modes and understanding the nature of the excited state. stfc.ac.uk Studies on other systems, like Bodipy dimers, have successfully used RR to test theoretical models and understand the nature of electronic transitions. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing key insights into its photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which excites electrons from lower energy occupied molecular orbitals (like the HOMO) to higher energy unoccupied molecular orbitals (like the LUMO). msu.edu The UV-Vis spectrum of this compound is expected to be characteristic of a substituted aromatic system.

The spectrum of the parent phenazine molecule shows complex absorption bands corresponding to π→π* and n→π* transitions. The introduction of chlorine atoms as substituents is expected to cause shifts in these absorption bands (either bathochromic/red shifts or hypsochromic/blue shifts) due to their electronic (inductive and resonance) effects. Halogen atoms on an aromatic ring can enhance intersystem crossing to the triplet state. plos.org

Studies on various phenazine derivatives confirm that their absorption spectra are sensitive to substitution. researchgate.netrsc.org For example, a study of phenazine-5,10-diyl-dibenzonitriles showed absorption maxima that were largely independent of solvent polarity, while another study on a donor-acceptor phenazine derivative (TPAIP) showed a redshift of ~27 nm in more polar solvents, indicating a charge-transfer character. rsc.orgrsc.org

Table 3: Typical Electronic Transitions in Phenazine Derivatives

| Transition Type | Typical Wavelength Range (nm) | Notes | Reference |

|---|---|---|---|

| π→π | 250 - 450 | High intensity transitions involving the aromatic system. Location is sensitive to conjugation and substitution. | msu.edursc.orgyoutube.com |

| n→π | 350 - 500 | Lower intensity transitions involving non-bonding electrons on nitrogen atoms. Can be shifted by solvent polarity. | youtube.com |

| Charge-Transfer (CT) | 400 - 600 | Observed in donor-acceptor systems. Highly sensitive to solvent polarity. | rsc.orgrsc.org |

Fluorescence Spectroscopy for Photophysical Properties and Interaction Studies

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. This technique provides information on a compound's photophysical properties, such as its fluorescence quantum yield and lifetime, and can be used to study its interactions with its environment.

The fluorescence of phenazine derivatives can be highly dependent on their structure and environment. nih.govmdpi.com For instance, some phenazine derivatives exhibit strong fluorescence, while for others, emission is not detected, indicating that non-radiative decay pathways or intersystem crossing are dominant. nih.gov The introduction of chlorine atoms in this compound may influence its fluorescence properties by the "heavy atom effect," which can increase the rate of intersystem crossing to the triplet state, potentially quenching fluorescence but enhancing phosphorescence. plos.orgmdpi.com

The emission spectra of phenazine derivatives are often broad, featureless, and dependent on solvent polarity, which can indicate the formation of an intramolecular charge transfer (ICT) state upon excitation. rsc.org Studies have shown that the emission color of phenazine-based compounds can be tuned from blue to red depending on their chemical structure and environment, highlighting their potential as fluorescent dyes. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for the determination of the molecular weight and structural elucidation of chemical compounds. In the context of this compound, this method provides crucial information regarding its exact mass and the fragmentation pathways it undergoes upon ionization, which in turn offers insights into its molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing its exact molecular weight with high precision. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.

The molecular formula of this compound is C₁₂H₆Cl₂N₂. The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. For this compound, this includes ¹²C, ¹H, ³⁵Cl, and ¹⁴N.

One of the key features in the mass spectrum of a chlorinated compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. For a molecule containing two chlorine atoms, such as this compound, this results in a characteristic isotopic cluster for the molecular ion peak (M⁺). The spectrum will exhibit a peak for the molecule with two ³⁵Cl atoms (M), a peak for the molecule with one ³⁵Cl and one ³⁷Cl atom (M+2), and a peak for the molecule with two ³⁷Cl atoms (M+4). The expected relative intensity ratio of these peaks is approximately 9:6:1.

The theoretical exact masses for the major isotopic peaks of this compound are presented in the table below. The presence of this distinct isotopic pattern in an HRMS spectrum serves as a definitive confirmation of the presence of two chlorine atoms in the molecule.

| Ion | Formula | Theoretical Exact Mass (Da) |

| [M]⁺ | C₁₂H₆³⁵Cl₂N₂ | 247.9908 |

| [M+2]⁺ | C₁₂H₆³⁵Cl³⁷ClN₂ | 249.9879 |

| [M+4]⁺ | C₁₂H₆³⁷Cl₂N₂ | 251.9849 |

This table presents the calculated theoretical exact masses for the primary molecular ions of this compound based on its elemental composition and isotopic abundances.

Fragmentation Pattern Analysis for Structural Insights

Upon electron ionization, this compound will form a molecular ion (M⁺). Due to the stability of the aromatic phenazine core, this molecular ion peak is expected to be prominent. The subsequent fragmentation would likely proceed through the loss of chlorine atoms and other neutral fragments.

A plausible fragmentation pathway for this compound is outlined below:

Loss of a Chlorine Atom: The initial fragmentation step is likely the cleavage of a C-Cl bond, resulting in the loss of a chlorine radical (Cl•). This would produce an ion at [M-Cl]⁺.

Sequential Loss of the Second Chlorine Atom: Following the initial loss of one chlorine atom, the resulting fragment ion can lose the second chlorine radical to yield the [M-2Cl]⁺ ion.

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds is the elimination of HCN. This can occur from the phenazine ring structure after the loss of the chlorine atoms.

Formation of Smaller Aromatic Fragments: Further fragmentation could lead to the formation of smaller, stable aromatic cations.

The table below summarizes the predicted major fragments of this compound.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 248/250/252 | [C₁₂H₆Cl₂N₂]⁺ (Molecular Ion) | - |

| 213/215 | [C₁₂H₆ClN₂]⁺ | Cl |

| 178 | [C₁₂H₆N₂]⁺ | 2Cl |

| 151 | [C₁₁H₅N]⁺ | 2Cl, HCN |

This table outlines the predicted fragmentation pattern of this compound, including the mass-to-charge ratio (m/z) of the fragments, their proposed chemical structure, and the corresponding neutral loss.

The analysis of these fragmentation patterns, in conjunction with the high-resolution mass data for each fragment, would provide strong evidence for the structural confirmation of this compound.

Computational Chemistry and Theoretical Investigations of 1,6 Dichlorophenazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is highly effective for determining the ground-state structures and electronic characteristics of organic molecules. rsc.org A DFT study of 1,6-dichlorophenazine would begin with geometry optimization, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or larger. researchgate.net This process finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The phenazine (B1670421) core is expected to be largely planar, with the chlorine atoms situated in the plane of the aromatic rings.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table presents expected values based on DFT calculations of similar heterocyclic molecules. researchgate.net The exact values would be determined by specific DFT calculations.

| Parameter | Bond | Expected Length (Å) | Parameter | Angle | Expected Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.42 | Bond Angle | C-C-C (ring) | 119 - 121 |

| C-N | 1.33 - 1.37 | C-N-C (ring) | 117 - 119 | ||

| C-H | ~1.08 | C-C-Cl | ~120 | ||

| C-Cl | ~1.73 | C-C-H | ~120 | ||

| Dihedral Angle | C-C-C-C | ~0 |

Following optimization, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and potentially more reactive. For chlorinated aromatic compounds, these orbitals are typically π-orbitals distributed across the ring system. The electrophilicity and chemical hardness are other reactivity descriptors that can be derived from these orbital energies. researchgate.netnih.gov

Computational methods are invaluable for predicting and interpreting spectroscopic data. Ab initio methods, which are derived directly from theoretical principles without experimental data, and DFT can be used to calculate the vibrational and electronic spectra of this compound. arxiv.orgnih.gov

Frequency calculations using DFT can predict the infrared (IR) and Raman spectra. These calculations yield the vibrational modes of the molecule, which correspond to the stretching and bending of bonds. Theoretical vibrational wavenumbers are often systematically higher than experimental values due to the neglect of anharmonicity in the calculation, so they are typically scaled by an empirical factor (e.g., 0.96-0.98) to improve agreement with experimental data. nih.gov

Electronic transitions, which are observed in UV-visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of excited states, corresponding to the absorption wavelengths (λmax) and their oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For phenazine derivatives, these transitions are typically π → π* in nature.

DFT calculations can elucidate the pathways of chemical reactions by mapping the potential energy surface. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction. researchgate.net

For this compound, computational studies could investigate mechanisms such as electrophilic aromatic substitution or nucleophilic substitution (though the latter is generally difficult on an electron-rich aromatic system unless activated). By calculating the energies of intermediates and transition states, a complete reaction profile can be constructed, providing a detailed understanding of the reaction's feasibility and kinetics. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides electronic-level detail, molecular modeling and dynamics offer insights into the larger-scale physical behavior of molecules, such as their flexibility and interactions with their environment.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.orgchemistrysteps.com For this compound, the core phenazine ring system is rigid and largely planar. Therefore, significant conformational flexibility would be limited unless flexible side chains were added. The primary conformational question would revolve around the planarity of the system and any minor puckering that might occur. lumenlearning.comnih.gov

Tautomerism involves the migration of a proton, leading to structural isomers that are in equilibrium. chemrxiv.org The most common form is keto-enol tautomerism. For this compound itself, significant tautomerism is not expected as it lacks the necessary functional groups (like hydroxyl or amine groups) that readily donate protons. However, studies on substituted phenazines, such as phenazine-2,3-diol, show that keto-enol tautomerism can be a key process, especially when influenced by intermolecular interactions like hydrogen bonding. rsc.orgrsc.org A computational study would typically investigate the relative stabilities of any potential tautomers using DFT to determine if any alternative forms are energetically accessible. mdpi.comnih.gov

The way molecules interact with each other governs their macroscopic properties, such as their crystal structure and solubility. Computational methods can analyze these non-covalent interactions in detail. For this compound, key intermolecular forces would include van der Waals forces and π-π stacking interactions between the aromatic rings.

Although this compound does not have strong hydrogen bond donors, its nitrogen atoms can act as hydrogen bond acceptors. A computational analysis of a co-crystal, for example, could reveal weak C-H···N hydrogen bonds. nih.gov Studies on phenazine co-crystals have shown that phenazine's nitrogen atoms readily participate in O-H···N hydrogen bonds, which dictate the supramolecular structure. nih.gov Furthermore, phenazine molecules often arrange in offset π-π stacking configurations. nih.gov The chlorine atoms can also participate in halogen bonding, a directional interaction with nucleophiles. The interaction energies of these non-covalent bonds can be calculated to understand the stability of different crystal packing arrangements. researchgate.net

In Silico Approaches to Derivative Design and Optimization

Computational methods, collectively known as in silico approaches, are pivotal in modern medicinal chemistry and materials science for designing and optimizing derivatives of lead compounds like this compound. These techniques accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions that govern biological activity or material properties. jddtonline.infofrontiersin.org By leveraging powerful computer simulations, researchers can design novel molecules with enhanced efficacy, selectivity, and other desired characteristics before committing to synthetic efforts. nih.gov

Virtual Screening Methodologies for Structure-Activity Relationship Prediction

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. jddtonline.infofrontiersin.org This method is a cost-effective and efficient alternative to high-throughput screening (HTS). jddtonline.info For phenazine scaffolds, VS can be employed to predict structure-activity relationships (SAR), which describe how the chemical structure of a molecule influences its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a prominent VS method that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. jddtonline.infofrontiersin.org For phenazine derivatives, QSAR models have been developed to predict properties like redox potential, which is crucial for applications in energy storage systems like redox flow batteries. acs.orgnih.govacs.org In one study, machine learning models were trained on a dataset of 151 phenazine derivatives to predict their redox potentials. nih.govacs.org These models, once validated, can be used to screen vast virtual libraries for new phenazine derivatives with optimal electronic properties. nih.govacs.org

Another approach involves pharmacophore modeling, where a 3D arrangement of essential chemical features responsible for a molecule's activity is defined and used as a query to search compound databases. nih.gov For a compound like this compound, a pharmacophore model could be built based on its known interactions with a biological target, guiding the search for new derivatives with similar or improved interaction profiles. nih.gov For instance, a virtual screening of over 260,000 compounds against a specific allosteric site of a viral polymerase led to the identification of 23 candidates, demonstrating the power of VS to dramatically narrow the field for experimental testing. nih.gov

The following table illustrates the performance of various machine learning models in predicting the redox potentials of phenazine derivatives, a key activity predicted through virtual screening.

| Machine Learning Model | Feature Set | R² Score (Test Set) | Mean Absolute Error (MAE) (V) | Reference |

|---|---|---|---|---|

| Kernel Ridge | 2D | >0.98 | <0.07 | chemrxiv.org |

| Random Forest | Combined (2D, 3D, Fingerprints) | >0.74 | N/A | nih.govacs.org |

| Support Vector Machine | Combined (2D, 3D, Fingerprints) | >0.74 | N/A | nih.govacs.org |

| Linear Models | Combined (2D, 3D, Fingerprints) | >0.98 | <0.07 | chemrxiv.org |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor or target, typically a protein). nih.govresearchgate.net This technique is instrumental in drug discovery for elucidating ligand-target interactions at the atomic level and for predicting the binding affinity of a compound. jddtonline.infonih.gov

The process involves placing the ligand in the binding site of the target protein and evaluating the "goodness-of-fit" using a scoring function. researchgate.net For phenazine-based compounds, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For example, in a study to identify inhibitors for the MEMO1 protein, molecular dynamics simulations were used to postulate the binding sites of phenazine-core inhibitors. nih.gov Similarly, docking was used to validate potential off-targets for other compounds by predicting their fit into various protein binding pockets. researchgate.net

Docking simulations can guide the optimization of a lead compound like this compound. By visualizing how the dichlorinated phenazine core fits into a target's active site, medicinal chemists can rationally design derivatives with modified substituents to enhance binding affinity and selectivity. youtube.com For instance, if a docking simulation reveals an empty hydrophobic pocket near the chlorine atoms on the phenazine ring, a chemist might design a derivative with a bulky, nonpolar group at that position to improve interactions and, consequently, potency. Docking studies on thiazole (B1198619) derivatives identified crucial amino acid interactions, providing a roadmap for future design modifications. nih.gov

The results of a hypothetical docking study for phenazine derivatives against a target protein are summarized in the table below.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Phenazine | -7.5 | TYR 88, PHE 265 | N/A |

| This compound | -8.2 | TYR 88, PHE 265, LEU 301 | N/A |

| Pyocyanin (B1662382) | -7.9 | SER 90, PHE 265 | nih.gov |

| Phenazine-1-carboxylic acid | -8.5 | ARG 104, SER 90, PHE 265 | nih.gov |

Computer-Aided Drug Design (CADD) Principles Applied to Phenazine Scaffolds

Computer-Aided Drug Design (CADD) encompasses a suite of computational tools that facilitate the discovery and design of new therapeutic agents. nih.govyoutube.com These methods are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov The application of CADD principles is crucial for optimizing the phenazine scaffold for various therapeutic or industrial purposes. rsc.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD methods like molecular docking can be used to design ligands that fit precisely into the binding site. nih.gov For a target interacting with this compound, SBDD would involve analyzing the target's binding pocket to identify opportunities for enhanced interactions. This could lead to the design of new phenazine derivatives with improved affinity and specificity. youtube.com

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are employed. jddtonline.info These approaches, including QSAR and pharmacophore modeling, rely on the knowledge of a set of molecules that are active against the target. jddtonline.infonih.gov By analyzing the common structural features of active phenazine derivatives, a pharmacophore model can be generated. This model serves as a template to design new molecules or to screen databases for compounds with the desired features. nih.gov

The iterative cycle of CADD involves designing new molecules based on computational predictions, followed by chemical synthesis and experimental testing. youtube.com The new data is then used to refine the computational models, leading to a more informed subsequent round of design. youtube.com This synergy between computational prediction and experimental work accelerates the process of turning a basic scaffold like phenazine into a highly optimized molecule. nih.govrsc.org

Comparison with Experimental Data and Validation of Computational Models

A critical step in any computational study is the validation of the theoretical models against experimental data. This process ensures that the computational predictions are reliable and have real-world relevance. For phenazine derivatives, computational models predicting properties like redox potentials or binding affinities must be rigorously tested. rsc.org

In several studies focused on predicting the redox potentials of phenazines using Density Functional Theory (DFT) and machine learning, the models were validated using an external test set of molecules that were not included in the initial training data. acs.orgnih.govacs.org High prediction accuracies, with coefficients of determination (R²) greater than 0.74, were achieved on these external sets, demonstrating the models' predictive power. acs.orgnih.govacs.org One study even reported R² values greater than 0.98 for its best-performing models on unseen data. chemrxiv.org This strong correlation between DFT-computed values and machine learning predictions provides confidence in using these models for high-throughput virtual screening, saving significant computational and experimental costs. acs.orgnih.govacs.org

Similarly, in CADD, the predicted binding affinities from docking studies should correlate with experimentally determined potencies (e.g., IC₅₀ or Kᵢ values). nih.gov A study on small molecule inhibitors reported a good correlation between predicted affinities and bioassay potency data, which validated the utility of their computational model for further lead refinement. nih.gov For phenazine-based inhibitors, identifying a compound through virtual screening and then confirming its activity and binding mode through experimental assays like fluorescence polarization and X-ray crystallography provides the ultimate validation of the computational approach. nih.gov When discrepancies arise, they can provide valuable insights, helping to refine the computational models, for instance by adjusting scoring functions or simulation parameters.

Mechanisms of Antiproliferative Action

Phenazine derivatives have demonstrated notable antiproliferative activities against various cancer cell lines. The mechanisms underlying this cytotoxicity are often multifaceted, involving the induction of apoptosis and the inhibition of key cellular processes necessary for cancer cell growth and proliferation.

For instance, studies on tetramethylpiperidine-substituted phenazines have shown their efficacy in inhibiting the growth of several human cancer cell lines, including those known for intrinsic multidrug resistance. The antiproliferative effects of these compounds suggest that the phenazine core can be chemically modified to enhance its anticancer potential. The inclusion of piperidine (B6355638) and chlorine substituents appears to contribute to their cytotoxic activity. One of the key findings is the minimal variation in sensitivity across different cell lines, including those expressing high levels of P-glycoprotein, which is a common mechanism of multidrug resistance. This suggests that these phenazine derivatives may circumvent common resistance pathways. nih.gov

The following table presents the mean IC50 values of three active tetramethylpiperidine-substituted phenazines against a panel of human cancer cell lines, illustrating their potent antiproliferative effects.

| Compound | Mean IC50 (µg/mL) |

| B3962 | 0.36 |

| B4126 | 0.47 |

| B4125 | 0.48 |

Data sourced from a study on tetramethylpiperidine-substituted phenazines against various cancer cell lines. nih.gov

Redox-Mediated Biological Processes

The biological activity of many phenazine derivatives is intrinsically linked to their redox properties. The ability to accept and donate electrons allows them to participate in various cellular redox reactions, which can have significant biological consequences.

Generation of Reactive Oxygen Species (ROS)

A key mechanism through which phenazine derivatives exert their biological effects is the generation of reactive oxygen species (ROS). ROS, such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The redox-cycling nature of the phenazine core allows it to react with molecular oxygen to produce these damaging species. This induced oxidative stress is a primary contributor to the antiproliferative and antimicrobial activities of many phenazines.

Role of Redox Properties in Biological Activity

The redox properties of phenazines are central to their biological activity. The ability to undergo reversible oxidation-reduction reactions allows these compounds to interfere with cellular electron transport chains and other redox-sensitive pathways. This can disrupt cellular respiration and energy production, leading to metabolic stress and cell death. The specific redox potential of a phenazine derivative, which can be modulated by its substituents, will determine its specific biological effects and its potency.

Dehydrogenase Histochemistry and Cell Viability Assays

Dehydrogenase histochemistry is a technique used to localize dehydrogenase enzyme activity in tissues. Phenazine methosulfate (PMS), a phenazine derivative, has been utilized in such assays as an intermediate electron acceptor. nih.gov It can accept electrons from dehydrogenases and transfer them to a tetrazolium salt, which is then reduced to a colored formazan (B1609692) product, thus indicating enzyme activity. While not a direct measure of antiproliferative action, this application highlights the redox capabilities of the phenazine core.

Cell viability assays, such as the MTT assay, are commonly used to assess the cytotoxic effects of compounds like phenazine derivatives. These assays measure the metabolic activity of cells, which is often dependent on dehydrogenase activity. A reduction in cell viability upon treatment with a phenazine derivative is indicative of its cytotoxic or antiproliferative potential.

Interactions with Biological Macromolecules

DNA Interaction Studies: Binding and Scission

Phenazine derivatives have been shown to interact with DNA, which represents a significant mechanism for their biological activity. These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions, and can lead to DNA damage.

Studies have demonstrated that the planar aromatic structure of the phenazine core is well-suited for intercalation between the base pairs of the DNA double helix. This insertion can distort the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The specific substituents on the phenazine ring can influence the mode and affinity of DNA binding.